molecular formula C39H66N12O10 B1237296 Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2

Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2

Cat. No.: B1237296
M. Wt: 863 g/mol
InChI Key: QEKRSNWQHABWQX-ODKJCKIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2 is a synthetic peptide featuring a sequence of modified and natural amino acids. Key structural attributes include:

  • Acetylation (Ac): Enhances metabolic stability by protecting the N-terminus from enzymatic degradation.
  • Cyclohexylalanine (Cha): A non-natural hydrophobic residue that improves membrane permeability and peptide stability.
  • Arginine (Arg): Positively charged at physiological pH, facilitating interactions with negatively charged biomolecules.
  • C-terminal amidation (-NH2): Increases resistance to carboxypeptidases.

Properties

Molecular Formula

C39H66N12O10

Molecular Weight

863 g/mol

IUPAC Name

(4S,7S)-7-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-cyclohexylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide

InChI

InChI=1S/C39H66N12O10/c1-21(2)18-27(32(40)55)48-36(59)29(20-52)49-37(60)30-13-9-17-50-31(54)15-14-26(38(61)51(30)50)47-33(56)22(3)44-34(57)25(12-8-16-43-39(41)42)46-35(58)28(45-23(4)53)19-24-10-6-5-7-11-24/h21-22,24-30,52H,5-20H2,1-4H3,(H2,40,55)(H,44,57)(H,45,53)(H,46,58)(H,47,56)(H,48,59)(H,49,60)(H4,41,42,43)/t22-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

QEKRSNWQHABWQX-ODKJCKIQSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN2N1C(=O)C(CCC2=O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3CCCCC3)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCC(=O)N2CCC[C@H](N2C1=O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3CCCCC3)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN2N1C(=O)C(CCC2=O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3CCCCC3)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Receptor Targeting

Compound : Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH2) ()

  • Application : GRPr-targeting radiopharmaceutical for prostate cancer imaging.
  • Comparison: Both peptides feature Ser residues and C-terminal amidation, enhancing solubility and stability. Odapdc may introduce metal-binding capacity absent in the Bombesin analog, enabling dual functionality (receptor targeting + chelation) .

Data Table 1 : Receptor-Targeting Peptide Comparison

Property Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2 Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH2)
Key Residues Cha, Arg, Odapdc Dpr, Gln, Trp, His
Molecular Weight (Da)* ~950 (estimated) ~1600
Metal Binding Likely (Odapdc) No
Receptor Specificity Hypothetical (e.g., integrins) GRPr
Stability Modifications Acetylation, amidation Amidation

*Calculated based on sequence; exact values require experimental validation.

Metal-Binding Peptides ()

Compound : Co(II)/Ni(II)/Cu(II)/Zn(II) complexes with 2-oxazolidone or thiadiazole ligands.

  • Application : Catalysis or material science.
  • Comparison: Odapdc in this compound may mimic 2-oxazolidone or thiadiazole in coordinating transition metals, but with higher selectivity due to peptide backbone preorganization. Stability constants (log K) for metal complexes of Odapdc derivatives are likely higher than those of simple thiadiazole ligands, as seen in Zn(II)-amino acid complexes (log K = 8–10) .

Enzyme Substrate Analogs ()

Compound : MCA-PRO-LEU-ALA-GLN-ALA-VAL-DAP(DNP)-ARG-SER-SER-SER-ARG-NH2

  • Application : Fluorogenic substrate for proteases like ADAM-16.
  • Comparison: Both peptides incorporate DAP derivatives (Odapdc vs. The Cha residue in the target peptide may enhance cellular uptake compared to the polar Ser/Arg-rich sequence in ’s compound .

Data Table 2 : Physicochemical Properties Comparison

Property This compound MCA-PRO-LEU-ALA-GLN-ALA-VAL-DAP(DNP)-...-NH2
Molecular Weight (Da) ~950 1638.7
XLogP3 ~-2.5 (estimated) -5.4
Hydrogen Bond Donors 10–12 21
Topological Polar SA ~300 Ų 755 Ų

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2
Reactant of Route 2
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Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2

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